1-(10H-Phenothiazin-10-YL)propan-2-one
Overview
Description
“1-(10H-Phenothiazin-10-YL)propan-2-one” is a chemical compound that is related to the phenothiazine class of compounds . Phenothiazines are a group of organic compounds that have a three-ring structure with nitrogen and sulfur atoms in the central ring . They are known for their diverse pharmacological properties and are used in a variety of medicinal applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one was synthesized using the phenothiazine framework through a three-carbon atom chain by condensation of the different chlorides of 3-(10H-phenothiazin-10-y1)propionic acid with 2-substituted phenothiazines .Molecular Structure Analysis
The molecular structure of “1-(10H-Phenothiazin-10-YL)propan-2-one” is characterized by a phenothiazine core with a propan-2-one group attached to it . The phenothiazine core consists of three rings, with nitrogen and sulfur atoms in the central ring .Scientific Research Applications
Antimicrobial Activity
1-(10H-Phenothiazin-10-yl)propan-2-one derivatives have been explored for their antimicrobial properties. For instance, certain derivatives demonstrated significant antimicrobial activity, including against bacteria and fungi (Bansode, Dongre, & Dongre, 2009). Another study found that certain phenothiazine derivatives showed promising antibacterial, antifungal, and antitubercular activities (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Anticancer Potential
Research has also highlighted the anticancer potential of phenothiazine derivatives. A study demonstrated that synthesized compounds were highly active against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018). Additionally, certain urea derivatives showed significant activity against human cervical cancer cell lines (Rajasekaran & Devi, 2012).
Structural and Spectroscopic Studies
There have been extensive studies on the crystal structure and spectroscopic properties of phenothiazine derivatives. One study detailed the crystal structure and chemical shifts of specific derivatives, providing insights into their structural characteristics (Umezono & Okuno, 2013). Another research focused on spectroscopic investigations of vinyl-substituted phenothiazine, contributing to the understanding of their photophysical properties (Lin & Chang, 2009).
Fluorescence and Electronic Properties
Phenothiazine derivatives are also notable for their fluorescence and electronic properties. Studies have synthesized novel derivatives with fluorescence characteristics (Gaina et al., 2012). Furthermore, the electroactive properties of certain derivatives have been explored, especially in the context of organic electronics (Bieliauskas et al., 2012).
Molecular Modeling and Docking Studies
Molecular modeling and docking studies have been conducted to understand the interaction of phenothiazine derivatives with biological targets. For example, a study conducted NBO, NLO, HOMO-LUMO, and NMR studies along with molecular docking to predict the activity against Plasmodium falciparum (Resmi et al., 2016).
properties
IUPAC Name |
1-phenothiazin-10-ylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFAVAHPOGSRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507791 | |
Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-Phenothiazin-10-YL)propan-2-one | |
CAS RN |
15375-56-1 | |
Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.